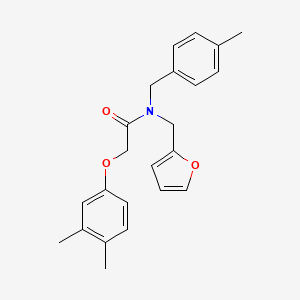

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

Description

The compound 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is a substituted acetamide featuring a 3,4-dimethylphenoxy group linked to an acetamide core. The nitrogen atom of the acetamide is further substituted with a furan-2-ylmethyl group and a 4-methylbenzyl group. Substituted acetamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C23H25NO3 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C23H25NO3/c1-17-6-9-20(10-7-17)14-24(15-22-5-4-12-26-22)23(25)16-27-21-11-8-18(2)19(3)13-21/h4-13H,14-16H2,1-3H3 |

InChI Key |

ZYQZVMUYUZGHAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Phenoxy Intermediate: The reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

Formation of the Furan Intermediate: The reaction of furan-2-carbaldehyde with a suitable amine to form the furan intermediate.

Coupling Reaction: The coupling of the phenoxy intermediate with the furan intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is , with a molecular weight of approximately 314.38 g/mol. The compound features a furan ring and a dimethylphenoxy group, which contribute to its biological activity.

Medicinal Applications

-

Anticancer Activity :

Recent studies have indicated that compounds similar to 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that these compounds can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index . -

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against several bacterial strains, making it a potential candidate for the development of new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways . -

Enzyme Inhibition :

It has been investigated as an inhibitor of specific enzymes related to metabolic disorders. For example, studies have shown that derivatives can inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing Type 2 diabetes mellitus and Alzheimer's disease, respectively . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance inhibitory potency.

Case Study 1: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and tested their effects on human breast cancer cell lines. Results indicated that one derivative exhibited a 75% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial activity. Further analysis showed that the compound disrupted bacterial cell wall synthesis, leading to cell lysis .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The following table summarizes key analogs and their properties:

*Estimated based on molecular formula (C₃₂H₃₅NO₃).

Key Observations:

Phenoxy Substituents: The 3,4-dimethylphenoxy group in the target compound is distinct from 2,4-dimethylphenoxy () and fluorophenoxy (). Methyl groups at the 3,4-positions may enhance steric hindrance and lipophilicity compared to 2,4-substituted analogs .

Amide Nitrogen Substituents :

- The furan-2-ylmethyl group introduces heteroaromaticity, which may influence π-π stacking interactions and bioavailability. This contrasts with aliphatic (e.g., n-butyl in ) or hydroxyalkyl () groups, which prioritize flexibility or hydrogen bonding .

- The 4-methylbenzyl group adds aromatic bulk, comparable to the 3,4-dimethylphenyl group in but with distinct regiochemistry.

Synthetic Yields :

- Compounds with aliphatic or hydroxyalkyl substituents (e.g., 31 in ) exhibit lower yields (54%) compared to n-butyl analogs (82%), suggesting steric or electronic challenges in nucleophilic substitution reactions . The target compound’s synthesis may face similar hurdles due to its bulky aromatic substituents.

Comparative Analysis of Functional Groups

A. Furan vs. Benzothiazole and Triazole Moieties

- lists acetamides with benzothiazole substituents (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide). These exhibit strong electron-withdrawing effects, unlike the furan group in the target compound, which is electron-rich. This difference could impact reactivity in electrophilic substitution or binding interactions .

B. Methyl vs. Halogen Substituents

Structural and Crystallographic Insights

Biological Activity

The compound 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is a synthetic derivative with potential biological applications. Its unique structure, which includes a dimethylphenoxy moiety and a furan ring, suggests diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

Research indicates that compounds similar to 2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide may exhibit multiple mechanisms of action, including:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Cell Signaling Modulation : Interaction with cell surface receptors may alter signaling pathways related to inflammation and cell survival.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in several studies:

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies on structurally related compounds have shown significant inhibition of cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Research has indicated that derivatives can reduce pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that compounds with a furan moiety exhibit neuroprotective properties by enhancing mitochondrial function and reducing neuroinflammation .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Study on Anticancer Activity :

- Inflammation Model :

- Neuroprotection in Cellular Models :

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.